7-ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC9527178
Molecular Formula: C21H28N6O3
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N6O3 |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 7-ethyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C21H28N6O3/c1-5-27-17(22-19-18(27)20(28)24(3)21(29)23(19)2)14-25-10-12-26(13-11-25)15-6-8-16(30-4)9-7-15/h6-9H,5,10-14H2,1-4H3 |
| Standard InChI Key | JVPARYWOVYCVPL-UHFFFAOYSA-N |
| SMILES | CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
| Canonical SMILES | CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a purine core substituted at the 1, 3, 7, and 8 positions (Figure 1). Key structural components include:
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A purine-2,6-dione backbone with methyl groups at positions 1 and 3.
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An ethyl group at position 7.
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A 4-(4-methoxyphenyl)piperazin-1-ylmethyl moiety at position 8, conferring potential receptor-binding properties.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | Not publicly disclosed | |
| Molecular Formula | C₂₁H₂₈N₆O₃ | |
| Molecular Weight | 412.5 g/mol | |
| IUPAC Name | 7-ethyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
| SMILES Notation | CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)COCCN3CCN(CC3)C4=CC=C(C=C4)OC |
Spectroscopic Characterization
Structural validation typically employs:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent positions via chemical shifts (e.g., piperazine protons at δ 2.5–3.5 ppm, methoxy group at δ 3.8 ppm).
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 413.2185 ([M+H]⁺) aligns with the theoretical mass.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves sequential functionalization of the purine core (Figure 2):
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Purine Core Preparation: Xanthine derivatives serve as starting materials, with methylation at N1 and N3 using iodomethane under basic conditions.
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Ethylation at N7: Reacting with ethyl bromide in dimethylformamide (DMF) at 60°C.
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Piperazine Incorporation: A Mannich reaction introduces the 4-(4-methoxyphenyl)piperazine group via formaldehyde-mediated coupling.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Iodomethane, K₂CO₃, DMF, 50°C | 78 | >95% |
| 2 | Ethyl bromide, NaH, DMF, 60°C | 65 | 92% |
| 3 | Formaldehyde, piperazine, EtOH, reflux | 58 | 89% |
Purification and Analysis
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Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) removes unreacted intermediates.
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HPLC: C18 reverse-phase columns (acetonitrile/water, 0.1% TFA) achieve >98% purity.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or liposomes for in vivo studies.
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Thermal Stability: Decomposes at 218°C (DSC), requiring storage at −20°C under inert atmosphere.
Lipophilicity and Drug-Likeness
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logP: 2.7 (calculated via XLogP3), indicating moderate membrane permeability .
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Bioavailability: Predicted 45% (Rule of Five compliance: 0 violations).
Functional Activity
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GTPγS Assay: Related agonists exhibit picomolar EC₅₀ values at D3 receptors (e.g., 0.08 nM for (−)-34) .
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Neuroprotective Potential: Rotational behavior studies in 6-OHDA-lesioned rats suggest antiparkinsonian effects for piperazine-containing purines .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Piperazine vs. Morpholine: Piperazine derivatives show 10-fold higher D3 affinity than morpholine-containing analogs (e.g., PubChem CID 4742793) .
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Methoxy Positioning: Para-substitution (vs. ortho/meta) optimizes receptor selectivity.
Table 4: Key Analog Comparisons
| Compound | Molecular Weight | D3 K₁ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 7-Ethyl-8-piperazine analog | 412.5 | Pending | <0.1 |
| 8-Morpholinyl chromenone | 401.5 | 12.4 | 0.3 |
Future Directions and Applications
Therapeutic Prospects
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Parkinson’s Disease: D3 receptor agonism may mitigate dopaminergic neuron loss .
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Anxiety/Depression: 5-HT1A partial agonism observed in related compounds warrants investigation.
Synthetic Challenges
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Scale-Up: Low yields in piperazine coupling (Step 3) necessitate catalyst screening (e.g., Pd/C for reductive amination).
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Stereoselectivity: Chiral intermediates require asymmetric synthesis protocols.
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